4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzoic acid
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Overview
Description
4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzoic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core fused with a benzoic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . The resulting pyridine carboxylate can then be transformed into the target compound through various functional group modifications.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and functional group transformations can be applied to scale up the production process. This typically involves optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the imidazo[4,5-b]pyridine core or the benzoic acid moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a GABA A receptor positive allosteric modulator, enhancing the inhibitory effects of GABA in the central nervous system . Additionally, it can inhibit enzymes involved in various metabolic pathways, leading to therapeutic effects in conditions such as cancer and inflammation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine derivatives: These compounds share the imidazo[4,5-b]pyridine core and exhibit similar biological activities.
Imidazo[4,5-c]pyridine derivatives: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms.
Imidazo[1,2-a]pyridine derivatives: These compounds have a different fusion pattern but also exhibit significant biological activities.
Uniqueness
4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzoic acid is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the methoxy group on the benzoic acid moiety can enhance its pharmacokinetic properties and binding affinity to molecular targets .
Properties
CAS No. |
89454-62-6 |
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Molecular Formula |
C14H11N3O3 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
4-(1H-imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzoic acid |
InChI |
InChI=1S/C14H11N3O3/c1-20-11-7-8(14(18)19)4-5-9(11)12-16-10-3-2-6-15-13(10)17-12/h2-7H,1H3,(H,18,19)(H,15,16,17) |
InChI Key |
LUPGLIRVAVRJFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=NC3=C(N2)C=CC=N3 |
Origin of Product |
United States |
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